Aminoquinuride

Vue d'ensemble

Description

Aminoquinuride, also known as Surfen, is a proteoglycan binding agent that reduces inflammation but inhibits remyelination in murine models of Multiple Sclerosis. Murine T cell activation is regulated by Surfen.

Applications De Recherche Scientifique

1. Aminoquinuride in Malaria Treatment

Aminoquinurides, such as 8-aminoquinolines, have a significant role in treating latent malaria. These compounds, including drugs like primaquine and tafenoquine, have been essential in combating malaria, particularly in cases that relapse. Despite their hemolytic toxicity, especially in patients with G6PD deficiency, they remain crucial in the therapeutic landscape against malaria (Baird, 2019).

2. Antiviral Properties

Aminoquinuride derivatives, specifically chloroquine and hydroxychloroquine, have attracted attention for their potential antiviral effects. Studies have investigated their use against HIV and their controversial role in the COVID-19 pandemic. These compounds have shown varying degrees of efficacy in inhibiting viruses, including SARS-CoV-2 (Savarino et al., 2003); (Keyaerts et al., 2004).

3. Anticancer Activity

The repurposing of aminoquinurides, such as chloroquine and hydroxychloroquine, in cancer therapy has been explored. These compounds have shown potential in sensitizing tumor cells to various drugs, affecting cancer cells and the tumor microenvironment. Their impact on autophagic flux, Toll-like receptor 9, p53 pathway, and the CXCR4-CXCL12 pathway in cancer cells offers promising avenues for future cancer treatments (Verbaanderd et al., 2017).

4. Chemopreventive Potential

Studies have also investigated the chemopreventive potential of aminoquinurides like chloroquine in diseases such as breast cancer. Epidemiological studies on populations exposed to chloroquine suggest a reduced incidence of certain cancers, highlighting its potential in chemoprevention (Dacso, 2015).

5. Antimicrobial Research

Aminoquinurides have shown effectiveness against various microbial infections beyond malaria. Their broad-spectrum antimicrobial activity is being explored for newer applications, including drug-resistant bacterial strains (Krause et al., 2016).

Propriétés

Numéro CAS |

3811-56-1 |

|---|---|

Nom du produit |

Aminoquinuride |

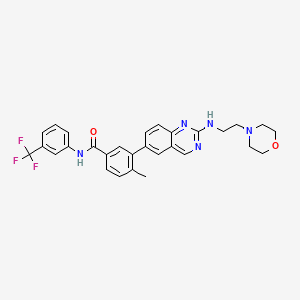

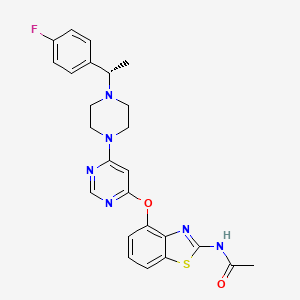

Formule moléculaire |

C21H20N6O |

Poids moléculaire |

372.4 g/mol |

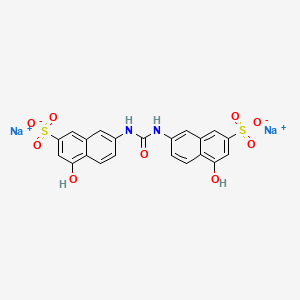

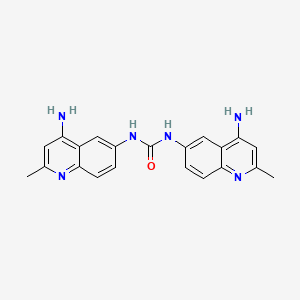

Nom IUPAC |

1,3-bis(4-amino-2-methylquinolin-6-yl)urea |

InChI |

InChI=1S/C21H20N6O/c1-11-7-17(22)15-9-13(3-5-19(15)24-11)26-21(28)27-14-4-6-20-16(10-14)18(23)8-12(2)25-20/h3-10H,1-2H3,(H2,22,24)(H2,23,25)(H2,26,27,28) |

Clé InChI |

HOUSDILKOJMENG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C=C(C=CC2=N1)NC(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N)N |

SMILES canonique |

CC1=CC(=C2C=C(C=CC2=N1)NC(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N)N |

Apparence |

Solid powder |

Autres numéros CAS |

3811-56-1 5424-37-3 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

5424-37-3 (di-hydrochloride) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Aminochincarbamidum, Aminoquin carbamide, Aminoquinuride, Surfen |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

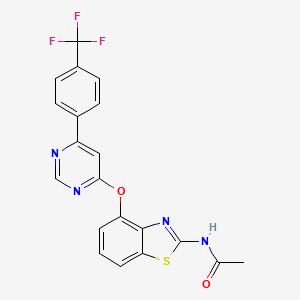

![{2-[6-(2-Acetylamino-benzothiazol-4-yloxy)-pyrimidin-4-yl]-5-trifluoromethyl-phenyl}carbamic acid tert-butyl ester](/img/structure/B1667043.png)

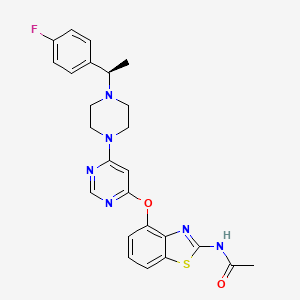

![(2E)-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenamide](/img/structure/B1667045.png)